molecular formula C14H23N B2985711 1-(4-Butylphenyl)-2-methylpropan-1-amine CAS No. 847837-50-7

1-(4-Butylphenyl)-2-methylpropan-1-amine

Cat. No. B2985711
CAS RN: 847837-50-7
M. Wt: 205.345
InChI Key: INGQSKTZWKTZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experimental data .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and study of similar compounds have been pivotal in understanding chemical behaviors and properties. For instance, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described, highlighting a methodology applied in synthesizing serotonin/norepinephrine reuptake inhibitors, showcasing the chemical versatility of amine compounds in synthesizing complex molecules (Lifchits & Charette, 2008). Additionally, the study on palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides demonstrates the potential of utilizing amine derivatives in forming complex chemical structures, further underscoring the utility of these compounds in synthetic chemistry (Moon, Jang, & Lee, 2009).

Biological and Pharmacological Research

In biological and pharmacological contexts, research on amine derivatives often investigates their metabolic pathways, interaction with biological molecules, and potential therapeutic applications. The study of the stereoselective metabolism of chiral psychotomimetic amines, for instance, offers insights into the metabolic fate of these compounds, potentially guiding the development of new therapeutic agents or elucidating mechanisms of action (Weinkam, Gal, Callery, & Castagnoli, 1976).

Material Science and Engineering

Amine derivatives also find applications in material science and engineering, such as in the development of corrosion inhibitors for metals. A study on amine derivative compounds as effective corrosion inhibitors highlights the utility of these compounds in protecting metal surfaces from corrosion, suggesting their importance in industrial applications (Boughoues et al., 2020).

Photophysical Studies

The exploration of photophysical behaviors of amine compounds has contributed to the understanding of their optical properties. Research on the fluorescence enhancement of aminostilbene derivatives by N-phenyl substitutions, for example, provides valuable insights into the structure-activity relationships that govern the photophysical properties of these compounds, which could be beneficial in designing fluorescent probes or materials (Yang, Chiou, & Liau, 2002).

Mechanism of Action

The mechanism of action is typically relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes information on toxicity, flammability, environmental impact, and safe handling and disposal procedures .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

1-(4-butylphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-4-5-6-12-7-9-13(10-8-12)14(15)11(2)3/h7-11,14H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGQSKTZWKTZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.